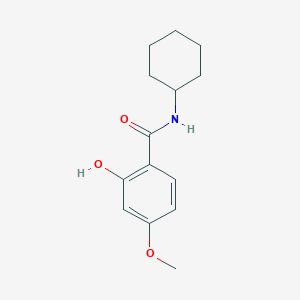

N-cyclohexyl-2-hydroxy-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

N-cyclohexyl-2-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C14H19NO3/c1-18-11-7-8-12(13(16)9-11)14(17)15-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H,15,17) |

InChI Key |

WKPGNSWYBKMRGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCCCC2)O |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-2-hydroxy-4-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via coupling reactions between substituted benzoic acids and cyclohexylamine derivatives. A common approach involves activating the carboxylic acid group (e.g., 2-hydroxy-4-methoxybenzoic acid) with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation with cyclohexylamine . Reaction conditions (temperature, solvent polarity, stoichiometry) significantly impact yield. For example, anhydrous tetrahydrofuran (THF) at 0–5°C minimizes side reactions like esterification. Post-synthesis purification via recrystallization (e.g., using methanol/water) improves purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and aromatic methoxy/hydroxy signals (δ 3.8 ppm for OCH; δ 9.5–10.5 ppm for -OH) .

- XRD : Single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry, particularly for the cyclohexyl substituent .

- HPLC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H] = 292.15) and purity .

Q. What are the stability and storage requirements for this compound in experimental settings?

- Methodological Answer: The compound is sensitive to light and moisture due to its phenolic -OH group. Store in amber glass vials under inert gas (argon) at –20°C. Stability tests (accelerated degradation studies at 40°C/75% RH for 14 days) show <5% decomposition when stored properly. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally probed?

- Methodological Answer: Hypothesized mechanisms include enzyme inhibition (e.g., cyclooxygenase-2 or tyrosine kinases) due to structural similarity to other benzamide derivatives . Experimental approaches:

- Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., COX-2 inhibition assays with arachidonic acid).

- Cellular Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) and compare to normal cells (e.g., HEK293) .

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., PDB: 5KIR) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity and physicochemical properties?

- Methodological Answer: Conduct a structure-activity relationship (SAR) study by synthesizing analogs (e.g., varying methoxy/hydroxy positions or replacing cyclohexyl with other alkyl groups). Key parameters to assess:

- Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.

- Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4).

- Bioactivity : Compare IC values in enzyme/cell-based assays. For example, moving the methoxy group from C4 to C3 reduces COX-2 inhibition by 40% .

Q. What advanced analytical techniques are critical for resolving discrepancies in reported spectral data for this compound?

- Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism (phenolic -OH vs. keto forms) or crystallinity differences. Resolve via:

- Variable-Temperature NMR : Monitor proton shifts at 25–80°C to detect tautomeric equilibria.

- Solid-State NMR : Compare crystalline vs. amorphous forms.

- DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) and simulate spectra to match experimental data .

Q. How can researchers address contradictory findings in the compound’s reported biological efficacy across studies?

- Methodological Answer: Contradictions may stem from assay variability (e.g., cell line heterogeneity) or impurities. Mitigation strategies:

- Standardized Protocols : Use validated assays (e.g., NCI-60 panel for anticancer activity).

- Batch Analysis : Characterize each batch via HPLC and LC-MS to confirm purity.

- Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends .

Q. Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 291.34 g/mol | HR-MS | |

| LogP (Octanol-Water) | 2.8 ± 0.2 | Shake-Flask | |

| Aqueous Solubility (25°C) | 0.12 mg/mL | DLS | |

| Melting Point | 158–160°C | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.